

A toxicological profile comparison between 2,4-Diaminophenol dihydrochloride and its analogs

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Compound of Interest

Compound Name: 2,4-Diaminophenol
dihydrochloride

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A Comparative Toxicological Profile of 2,4-Diaminophenol Dihydrochloride and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the toxicological profiles of **2,4-Diaminophenol dihydrochloride** and its structurally related analogs: p-phenylenediamine, m-phenylenediamine, 2-aminophenol, and 4-aminophenol. The information presented is curated from publicly available safety assessments and scientific literature to assist in hazard identification and risk assessment.

Executive Summary

2,4-Diaminophenol dihydrochloride and its analogs are aromatic amines used in various industrial applications, including as intermediates in the synthesis of dyes and polymers. Due to their chemical structure, they share certain toxicological properties, such as the potential for skin sensitization and genotoxicity. This guide summarizes key toxicological endpoints, including acute toxicity, skin sensitization, genotoxicity, and carcinogenicity, to facilitate a comparative evaluation. All quantitative data are presented in tabular format, and detailed experimental protocols for key assays are provided. Visualizations of the metabolic activation pathway leading to genotoxicity and the adverse outcome pathway for skin sensitization are included to provide a mechanistic context.

Comparative Toxicological Data

The following table summarizes the key toxicological data for **2,4-Diaminophenol dihydrochloride** and its selected analogs.

Toxicological Endpoint	2,4-Diaminophenol dihydrochloride	p-Phenylenediamine (PPD)	m-Phenylenediamine (MPD)	2-Aminophenol	4-Aminophenol
Acute Oral Toxicity (LD50, rat)	240 mg/kg[1]	100 mg/kg (LDLo)[2]	280-650 mg/kg[3][4]	951-1300 mg/kg[5]	375-671 mg/kg[6][7]
Acute Dermal Toxicity (LD50)	No data available	>5000 - >7940 mg/kg (rabbit)[2][8]	1100 mg/kg (rat)	>1000 mg/kg (guinea pig)	>8000 - >10000 mg/kg (rabbit) [6]
Skin Sensitization	Not a sensitizer in guinea pigs[1]	Potent sensitizer (EC3: 0.06-0.20%)[5][8]	Sensitizer	Sensitizer	Sensitizer
Genotoxicity (Ames Test)	Negative in some strains, evidence of mutagenesis in others[1]	Weakly mutagenic with metabolic activation[6][9]	Mutagenic in in-vitro tests[10]	No data available	Positive in Ames test
Carcinogenicity (IARC Classification)	No IARC classification available; some evidence of carcinogenic activity in male mice in an NTP study[1][11]	Group 3 (Not classifiable as to its carcinogenicity to humans) [5]	Group 3 (Not classifiable as to its carcinogenicity to humans)	Group 3 (Not classifiable as to its carcinogenicity to humans)	No IARC classification available

Key Toxicological Endpoints: A Detailed Look

Acute Toxicity

Acute toxicity, measured by the LD50 value, indicates the dose of a substance that is lethal to 50% of a test population. As shown in the table, p-phenylenediamine exhibits the highest acute oral toxicity among the compared analogs, with a Lowest Observed Lethal Dose (LDLo) of 100 mg/kg in rats.[2] **2,4-Diaminophenol dihydrochloride** also shows significant acute oral toxicity.[1] In contrast, the dermal toxicity of these compounds is generally lower.

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated contact with a substance. The Local Lymph Node Assay (LLNA) is a common method to assess skin sensitization potential, with the EC3 value representing the concentration of a chemical required to produce a threefold stimulation of lymphocyte proliferation. A lower EC3 value indicates a more potent sensitizer.

p-Phenylenediamine is a well-documented and potent skin sensitizer, with reported EC3 values ranging from 0.06% to 0.20%.[5][8] While quantitative EC3 values were not readily available for all analogs, m-aminophenol, 2-aminophenol, and 4-aminophenol are also known to be skin sensitizers. Interestingly, studies on **2,4-Diaminophenol dihydrochloride** in guinea pigs did not show evidence of skin sensitization.[1]

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). The Ames test is a widely used in-vitro assay to assess the mutagenic potential of a substance. For **2,4-Diaminophenol dihydrochloride**, the results are mixed, with some evidence of mutagenesis.[1] p-Phenylenediamine is weakly mutagenic in the Ames test with metabolic activation.[6][9] Its genotoxicity is linked to the formation of Bandrowski's base upon oxidation.[5] m-Phenylenediamine has also shown mutagenic effects in in-vitro tests.[10]

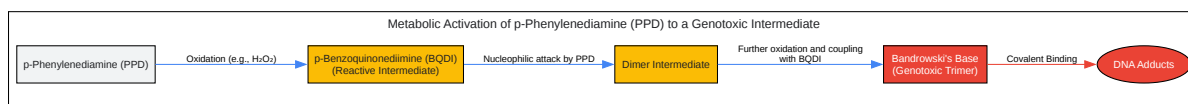
Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies substances based on their carcinogenic potential to humans. Both p-phenylenediamine and m-phenylenediamine are classified as Group 3 agents, meaning they are "not classifiable as to their carcinogenicity to

humans" due to inadequate evidence in humans and experimental animals.[5] There is no specific IARC classification for **2,4-Diaminophenol dihydrochloride**; however, a National Toxicology Program (NTP) study showed some evidence of carcinogenic activity in male mice. [1][11] 2-Aminophenol is also classified as a Group 3 agent by IARC. No IARC classification is available for 4-aminophenol.

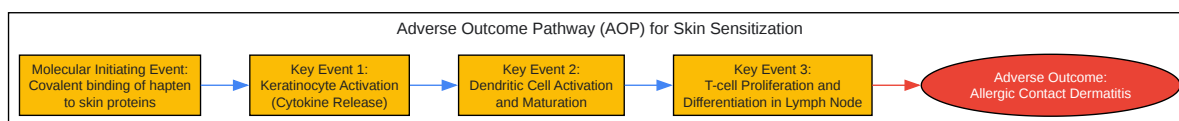
Mechanistic Insights: Visualizing Toxicity Pathways

To better understand the toxicological mechanisms of these aromatic amines, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways.



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Metabolic activation of p-Phenylenediamine.



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Adverse Outcome Pathway for Skin Sensitization.

Experimental Protocols

The following are summarized methodologies for the key toxicological assays cited in this guide. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD 423

- **Animal Model:** Typically, young adult female rats are used.
- **Dosage:** A single dose of the test substance is administered by oral gavage. A sequential testing procedure is used where the results of the first animal determine the dose for the next.
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- **Endpoint:** The LD50 is estimated based on the mortality data.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

- **Animal Model:** Typically, female CBA/J mice are used.
- **Application:** The test substance, in a suitable vehicle, is applied to the dorsal surface of the ears for three consecutive days.
- **Proliferation Measurement:** On day 5, a solution of ^3H -methyl thymidine is injected intravenously. Three hours later, the draining auricular lymph nodes are excised.
- **Endpoint:** The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of ^3H -methyl thymidine and is expressed as the Stimulation Index (SI). An SI of 3 or greater is considered a positive response. The EC3 value is the estimated concentration of the chemical that would produce an SI of 3.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

- **Test System:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with different mutations are used.
- **Exposure:** The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

- Endpoint: The number of revertant colonies (bacteria that have regained their ability to grow in a selective medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Conclusion

This guide provides a comparative overview of the toxicological profiles of **2,4-Diaminophenol dihydrochloride** and its analogs. While they share some common toxicological characteristics as aromatic amines, there are notable differences in their potency for acute toxicity and skin sensitization. p-Phenylenediamine stands out as a potent skin sensitizer. The genotoxic potential of these compounds is often linked to their metabolic activation. The provided data and mechanistic pathways are intended to serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development for informed decision-making and risk assessment.

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